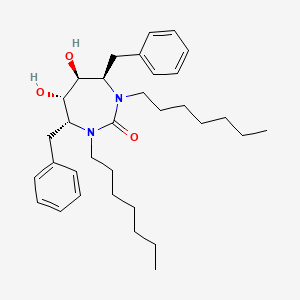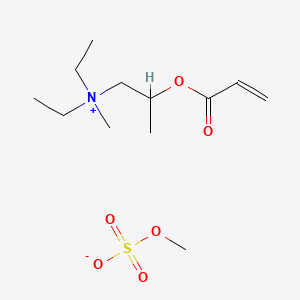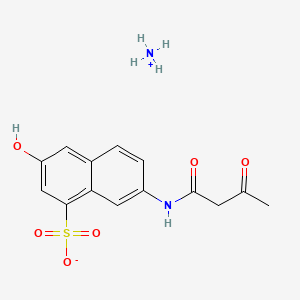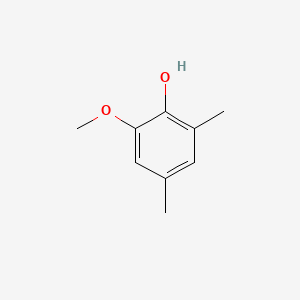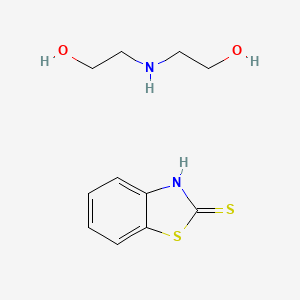![molecular formula C20H21NO5 B12692450 1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone CAS No. 94313-81-2](/img/structure/B12692450.png)
1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone is an organic compound with the molecular formula C20H21NO5. It is a derivative of anthraquinone, a class of compounds known for their vibrant colors and use in dyes and pigments. This compound is particularly interesting due to its unique structure, which includes a hydroxy group and an amino group attached to the anthraquinone core, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone typically involves the following steps:
Starting Materials: The synthesis begins with anthraquinone as the core structure.
Hydroxylation: Introduction of a hydroxy group at the 1-position of the anthraquinone.
Amination: The 4-position of the anthraquinone is then functionalized with an amino group, which is further modified with a 3-(2-methoxyethoxy)propyl chain.
The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be employed to enhance the production rate and ensure consistent quality of the product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of anthraquinone, such as hydroquinones, quinones, and substituted anthraquinones .
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties and potential use in drug delivery systems.
Industry: Utilized in the production of high-performance materials and coatings
Wirkmechanismus
The mechanism of action of 1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone involves its interaction with various molecular targets:
Molecular Targets: DNA, proteins, and cellular membranes.
Pathways Involved: The compound can intercalate into DNA, disrupt protein function, and alter membrane permeability, leading to its biological effects
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hydroxyanthraquinone: Lacks the amino group and the 3-(2-methoxyethoxy)propyl chain.
4-Aminoanthraquinone: Lacks the hydroxy group and the 3-(2-methoxyethoxy)propyl chain.
Uniqueness
1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone is unique due to its combined hydroxy and amino functionalities, which enhance its reactivity and versatility in various applications .
Eigenschaften
CAS-Nummer |
94313-81-2 |
|---|---|
Molekularformel |
C20H21NO5 |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
1-hydroxy-4-[3-(2-methoxyethoxy)propylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C20H21NO5/c1-25-11-12-26-10-4-9-21-15-7-8-16(22)18-17(15)19(23)13-5-2-3-6-14(13)20(18)24/h2-3,5-8,21-22H,4,9-12H2,1H3 |
InChI-Schlüssel |
CGSFGQWGUXHDKE-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCCNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




